molecular formula C15H14FN3O4 B4086594 [4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]-(furan-2-yl)methanone

[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]-(furan-2-yl)methanone

Cat. No.: B4086594
M. Wt: 319.29 g/mol
InChI Key: NVSROMUDFRGGGF-UHFFFAOYSA-N
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Description

[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]-(furan-2-yl)methanone: is a complex organic compound that features a piperazine ring substituted with a fluoro-nitrophenyl group and a furan-2-yl methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]-(furan-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine ring, followed by the introduction of the fluoro-nitrophenyl group through nucleophilic substitution reactions. The final step involves the coupling of the furan-2-yl methanone group under controlled conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous-flow reactors to optimize reaction conditions and improve efficiency. Techniques such as in-line conditioning systems can be employed to ensure precise formulation and minimize resource usage .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Amino derivatives resulting from the reduction of the nitro group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.

Biology: In biological research, it can be used as a probe to study the interactions of piperazine derivatives with biological targets.

Industry: In the industrial sector, the compound can be used in the production of advanced materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of [4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]-(furan-2-yl)methanone involves its interaction with specific molecular targets. The fluoro-nitrophenyl group can interact with various enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity, while the furan-2-yl methanone group can participate in additional interactions, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

  • 1-(2-Fluoro-4-nitrophenyl)-4-(2-furoyl)piperazine
  • Dichloroaniline derivatives

Comparison: Compared to similar compounds, [4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]-(furan-2-yl)methanone exhibits unique properties due to the presence of both the fluoro-nitrophenyl and furan-2-yl methanone groups.

Properties

IUPAC Name

[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O4/c16-12-10-11(19(21)22)3-4-13(12)17-5-7-18(8-6-17)15(20)14-2-1-9-23-14/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSROMUDFRGGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])F)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49723446
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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